molecular formula C20H29N3O3 B14793784 Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate

Cat. No.: B14793784
M. Wt: 359.5 g/mol
InChI Key: QLLYXHXOZWISSL-UHFFFAOYSA-N
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Description

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that features a combination of several functional groups, including a benzyl group, an amino acid derivative, a pyrrolidine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine.

    Introduction of the Amino Acid Derivative: The amino acid derivative, specifically the (S)-2-amino-3-methylbutanoyl group, can be introduced through an amide coupling reaction using reagents like carbodiimides.

    Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or cycl

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate

InChI

InChI=1S/C20H29N3O3/c1-14(2)18(21)19(24)22-11-10-17(12-22)23(16-8-9-16)20(25)26-13-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,21H2,1-2H3

InChI Key

QLLYXHXOZWISSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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